Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate
Overview
Description
“Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate” is a chemical compound with the molecular formula C9H15N3O2 . It has a molecular weight of 197.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3O2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h5-6,11H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Scientific Research Applications
Cytotoxic Analogs for Cancer Therapy
Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate derivatives have been explored in the synthesis of novel cytotoxic agents. Research by Ali et al. (1995) focused on synthesizing 3'-(tert-Butyl) 3'-dephenyl analogs of paclitaxel, leading to compounds that demonstrated significant cytotoxicity against melanoma cells, with improved water solubility compared to traditional agents like paclitaxel and docetaxel (Ali et al., 1995).
Functionalized Amino Acid Derivatives for Anticancer Agents
Kumar et al. (2009) developed a series of functionalized amino acid derivatives, including this compound, evaluating their cytotoxicity against human cancer cell lines. Some of these compounds showed promising results in treating ovarian and oral cancers (Kumar et al., 2009).
Intermediate in PROTAC Molecule Synthesis
Zhang et al. (2022) described the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate as an intermediate in the synthesis of a target mTOR targeted PROTAC molecule (Zhang et al., 2022).
Antibacterial Activity
Song et al. (2009) synthesized derivatives of this compound to evaluate their antibacterial activities against various bacterial strains. Some derivatives exhibited superior antibacterial activities compared to established antibiotics (Song et al., 2009).
Synthesis of Dipeptide 4-nitroanilides
Schutkowski et al. (2009) prepared a series of tert-butyloxycarbonyl amino acid 4-nitroanilides, exploring their application in extending to dipeptide 4-nitroanilides with potential bioactive properties (Schutkowski et al., 2009).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It may cause skin burns, eye damage, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
- tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate may exert its effects through various mechanisms:
Properties
IUPAC Name |
tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h5-6,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLBBSVDHIWMDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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